molecular formula C12H16N4 B6646403 N'-(1H-benzimidazol-2-yl)-1-cyclopropylethane-1,2-diamine

N'-(1H-benzimidazol-2-yl)-1-cyclopropylethane-1,2-diamine

Cat. No. B6646403
M. Wt: 216.28 g/mol
InChI Key: FPMDHIJQKVRMGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1H-benzimidazol-2-yl)-1-cyclopropylethane-1,2-diamine is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as BCE or simply as benzimidazole.

Mechanism of Action

BCE exerts its effects through the inhibition of protein kinases, which are enzymes that play a critical role in cellular signaling pathways. By inhibiting these enzymes, BCE can alter the activity of downstream signaling molecules, leading to a range of physiological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of BCE are diverse and depend on the specific signaling pathways that are affected. Some of the most notable effects of BCE include the inhibition of cell proliferation, the induction of apoptosis, and the modulation of immune responses.

Advantages and Limitations for Lab Experiments

One of the main advantages of BCE for lab experiments is its specificity for protein kinases, which allows for precise manipulation of cellular signaling pathways. However, BCE also has some limitations, including its potential toxicity and the difficulty of delivering it to cells in vivo.

Future Directions

There are several potential future directions for research on BCE. One promising area of research involves the development of more potent and selective inhibitors of protein kinases, which could have important implications for the treatment of cancer and other diseases. Another area of research involves the use of BCE as a tool to study the complex interactions between signaling pathways in cells. Finally, there is potential for the development of novel drug delivery systems that could improve the efficacy and safety of BCE in vivo.

Synthesis Methods

BCE can be synthesized through a multistep process that involves the reaction of cyclopropane with 2-aminobenzimidazole. The resulting product is then treated with various reagents to yield BCE.

Scientific Research Applications

BCE has been found to have a wide range of potential applications in scientific research. One of the most promising areas of research involves the use of BCE as a tool to study the role of protein kinases in cellular signaling pathways. BCE has also been studied for its potential as an anti-cancer agent, as it has been found to inhibit the growth of certain cancer cells.

properties

IUPAC Name

N'-(1H-benzimidazol-2-yl)-1-cyclopropylethane-1,2-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4/c13-9(8-5-6-8)7-14-12-15-10-3-1-2-4-11(10)16-12/h1-4,8-9H,5-7,13H2,(H2,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPMDHIJQKVRMGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(CNC2=NC3=CC=CC=C3N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.